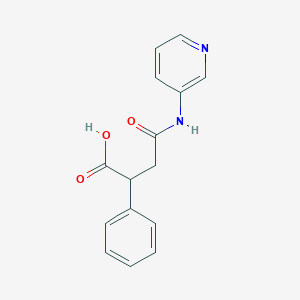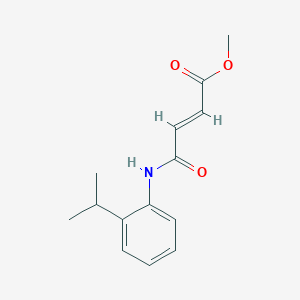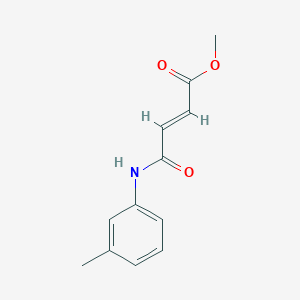![molecular formula C24H25Cl2N3O3 B281976 6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281976.png)
6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-({4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid, commonly known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system and has been implicated in a variety of physiological and pathological processes. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Wirkmechanismus
DPCPX acts as a competitive antagonist of adenosine A1 receptors. Adenosine A1 receptors are widely distributed throughout the central nervous system and are involved in various physiological processes, including sleep, pain, and cognition. The activation of adenosine A1 receptors by adenosine leads to the inhibition of neurotransmitter release and the modulation of ion channel activity. DPCPX binds to the adenosine A1 receptor with high affinity and prevents adenosine from binding to the receptor, thereby blocking its inhibitory effects.
Biochemical and Physiological Effects:
The selective inhibition of adenosine A1 receptors by DPCPX has been shown to have various biochemical and physiological effects. In cancer, DPCPX has been shown to inhibit tumor growth and metastasis by blocking adenosine A1 receptor activation. In neurological disorders, DPCPX has been shown to have a neuroprotective effect by inhibiting adenosine A1 receptor activation. In cardiovascular diseases, DPCPX has been shown to improve cardiac function by blocking adenosine A1 receptor activation.
Vorteile Und Einschränkungen Für Laborexperimente
DPCPX is a potent and selective antagonist of adenosine A1 receptors, making it an excellent tool for studying the role of adenosine A1 receptors in various physiological and pathological processes. However, DPCPX has some limitations for lab experiments, including its low solubility in water and its relatively high cost.
Zukünftige Richtungen
There are several future directions for the research on DPCPX. One area of research is the development of more potent and selective adenosine A1 receptor antagonists that can be used for therapeutic applications. Another area of research is the investigation of the role of adenosine A1 receptors in various diseases, including cancer, neurological disorders, and cardiovascular diseases. Finally, the development of new drug delivery systems for DPCPX could improve its pharmacokinetics and increase its efficacy in vivo.
Synthesemethoden
DPCPX is synthesized by a multi-step process starting from the commercially available 2,3-dichlorobenzonitrile. The synthesis involves several chemical reactions, including the formation of piperazine, amidation, and cyclization. The final product is obtained in high yield and purity using various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. The selective inhibition of adenosine A1 receptors by DPCPX has been shown to have a beneficial effect on these diseases. For example, in cancer, adenosine A1 receptor activation has been shown to promote tumor growth and metastasis, and DPCPX has been shown to inhibit these effects. In neurological disorders, adenosine A1 receptor activation has been shown to exacerbate neurodegenerative processes, and DPCPX has been shown to have a neuroprotective effect. In cardiovascular diseases, adenosine A1 receptor activation has been shown to have a negative effect on cardiac function, and DPCPX has been shown to improve cardiac function.
Eigenschaften
Molekularformel |
C24H25Cl2N3O3 |
|---|---|
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
6-[[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H25Cl2N3O3/c25-20-6-3-7-21(22(20)26)29-14-12-28(13-15-29)17-10-8-16(9-11-17)27-23(30)18-4-1-2-5-19(18)24(31)32/h1-3,6-11,18-19H,4-5,12-15H2,(H,27,30)(H,31,32) |
InChI-Schlüssel |
GBDWIDIPKDVUDA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=C(C(=CC=C4)Cl)Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C4=C(C(=CC=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)

![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)




![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)


![Methyl 4-oxo-4-[(2-phenylethyl)amino]-2-butenoate](/img/structure/B281911.png)
![Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281916.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)